molecular formula C20H17N5OS B2552474 (2-methyl-8,9-dihydropyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl)(2-phenylthiazol-4-yl)methanone CAS No. 1705505-43-6

(2-methyl-8,9-dihydropyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl)(2-phenylthiazol-4-yl)methanone

Cat. No.: B2552474
CAS No.: 1705505-43-6
M. Wt: 375.45
InChI Key: KYFCKGHYIAIZTP-UHFFFAOYSA-N
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Description

(2-methyl-8,9-dihydropyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl)(2-phenylthiazol-4-yl)methanone is a complex heterocyclic compound with potential applications in various scientific fields. It features a fused ring system incorporating pyrazole, pyrido, and pyrimidine moieties, as well as a thiazole ring. Such structures are often explored for their biological activities, including potential therapeutic uses.

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2-methyl-8,9-dihydropyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl)(2-phenylthiazol-4-yl)methanone involves multi-step processes:

  • Starting Materials

    • Pyrazole derivative

    • Pyridine derivative

    • Thiazole derivative

  • Reaction Steps

    • Condensation: Initial condensation of pyrazole and pyridine derivatives.

    • Cyclization: Cyclization to form the core pyrazolo[1,5-a]pyrido[3,4-e]pyrimidine structure.

    • Functionalization: Introduction of the thiazole ring via cross-coupling reactions.

    • Final Adjustments: Methylation and other functional group modifications to reach the final compound.

These reactions typically occur under controlled temperatures, often employing catalysts and solvents specific to each step.

Industrial Production Methods: Scaling up the synthesis for industrial purposes would involve optimization of reaction conditions to maximize yield and purity, focusing on cost-effective and safe methods. Continuous flow reactors and automated processes can enhance production efficiency.

Chemical Reactions Analysis

Types of Reactions:

  • Oxidation: : The compound can undergo oxidation reactions, typically at the thiazole and pyrazole moieties.

  • Reduction: : Hydrogenation can be performed on specific parts of the molecule, potentially modifying its biological activity.

  • Substitution: : Functional group substitutions, particularly on the aromatic rings, to modify the compound’s properties.

Common Reagents and Conditions:
  • Oxidation: : Reagents like potassium permanganate or hydrogen peroxide under acidic or basic conditions.

  • Reduction: : Catalytic hydrogenation using palladium or platinum catalysts.

  • Substitution: : Halogenation or nitration reagents under controlled temperatures.

Major Products: The major products depend on the specific reactions but may include modified derivatives of the original compound with altered functional groups.

Scientific Research Applications

Chemistry: Used as a building block in the synthesis of more complex molecules for material science and chemical biology.

Biology: Studied for potential as enzyme inhibitors or receptor modulators due to its complex structure.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, anti-cancer, or anti-microbial activities.

Industry: Utilized in the development of advanced materials or as precursors in dye and pigment production.

Comparison with Similar Compounds

Similar Compounds:

  • (2-methyl-8,9-dihydropyrazolo[1,5-a]quinoline-7(6H)-yl)(2-phenylthiazol-4-yl)methanone

  • (3-methyl-8,9-dihydropyrazolo[1,5-a]pyrimidin-6-yl)(2-phenylthiazol-4-yl)methanone

Uniqueness: This compound is unique due to its specific fusion of pyrazolo-pyrido-pyrimidine and phenylthiazole, resulting in distinctive physicochemical properties and potential biological activities not observed in its analogs.

Properties

IUPAC Name

(4-methyl-2,3,7,11-tetrazatricyclo[7.4.0.02,6]trideca-1(9),3,5,7-tetraen-11-yl)-(2-phenyl-1,3-thiazol-4-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17N5OS/c1-13-9-18-21-10-15-11-24(8-7-17(15)25(18)23-13)20(26)16-12-27-19(22-16)14-5-3-2-4-6-14/h2-6,9-10,12H,7-8,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYFCKGHYIAIZTP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN2C3=C(CN(CC3)C(=O)C4=CSC(=N4)C5=CC=CC=C5)C=NC2=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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